molecular formula O9Si3Y2 B1254002 Yttrium silicate

Yttrium silicate

Numéro de catalogue: B1254002
Poids moléculaire: 406.06 g/mol
Clé InChI: PHGLEWRBYHCKII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Yttrium silicate, also known as this compound, is a useful research compound. Its molecular formula is O9Si3Y2 and its molecular weight is 406.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Quantum Technologies

Yttrium Orthosilicate in Quantum Applications

Yttrium orthosilicate is recognized for its exceptional properties that make it suitable for quantum technologies. It serves as a host matrix for rare-earth ions, which are pivotal for developing quantum memories and information processing systems. Research indicates that yttrium orthosilicate thin films exhibit narrow optical and spin linewidths, essential for effective quantum state manipulation and coherence .

Growth Techniques

Recent advancements in deposition techniques, specifically direct liquid injection chemical vapor deposition (DLI-CVD), have enabled the creation of high-quality this compound films on silicon substrates. These films can be engineered to achieve specific crystalline phases by adjusting deposition conditions and post-treatment annealing processes . The ability to produce nanoscale materials opens pathways for integrating these films into compact quantum devices.

Ceramics and Dental Applications

This compound in Porcelain Veneers

This compound inclusions have been identified within dental porcelain veneers, enhancing their mechanical properties. Micro-computed tomography studies have shown that these inclusions are uniformly distributed throughout the veneer thickness, contributing to improved durability and aesthetic qualities . Future research is anticipated to explore the long-term stability and performance of these materials in dental applications.

Environmental Barrier Coatings

High-Temperature Corrosion Resistance

This compound has been investigated as a potential environmental barrier coating material for aerospace applications. Its ability to withstand high temperatures and corrosive environments is critical for protecting underlying substrates, such as silicon carbide composites, from oxidation and degradation at elevated temperatures .

Performance Metrics

Studies have demonstrated that this compound coatings maintain significant strength retention even after exposure to harsh conditions, outperforming traditional materials. For instance, SiCf/SiC composites modified with this compound exhibited strength retention rates of 138.6% after oxidation tests at 1200°C .

Electrical Properties and Semiconductor Applications

Interface Reactions with Silicon

The formation of this compound layers on silicon substrates has been studied extensively to understand their electrical properties and interface reactions. Research indicates that the oxidation of yttrium deposited on silicon leads to the formation of a silicate layer that enhances electronic properties while minimizing silicon consumption during processing .

Characterization Techniques

Techniques such as X-ray photoelectron spectroscopy (XPS) and ellipsometry have been employed to analyze the composition and thickness of this compound films, providing insights into their potential use in semiconductor devices .

Summary Table of Applications

Application Area Key Benefits Research Findings
Quantum TechnologiesNarrow optical/spin linewidths for quantum statesHigh-quality thin films enable scalable quantum device integration
CeramicsEnhanced mechanical properties in dental applicationsUniform distribution in porcelain veneers improves durability
Environmental Barrier CoatingsHigh-temperature corrosion resistanceSignificant strength retention at elevated temperatures
Semiconductor InterfacesImproved electrical propertiesReduced silicon consumption during yttrium oxidation

Propriétés

Formule moléculaire

O9Si3Y2

Poids moléculaire

406.06 g/mol

Nom IUPAC

dioxido(oxo)silane;yttrium(3+)

InChI

InChI=1S/3O3Si.2Y/c3*1-4(2)3;;/q3*-2;2*+3

Clé InChI

PHGLEWRBYHCKII-UHFFFAOYSA-N

SMILES canonique

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Y+3].[Y+3]

Synonymes

yttrium silicate
yttrium silicate, (H6SiO5) Y(+3) salt
yttrium-90 silicate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.